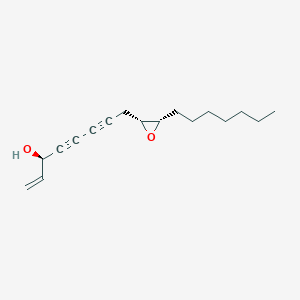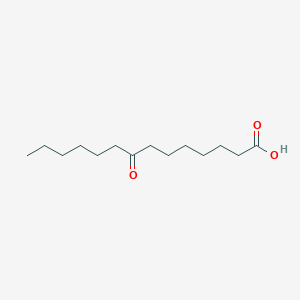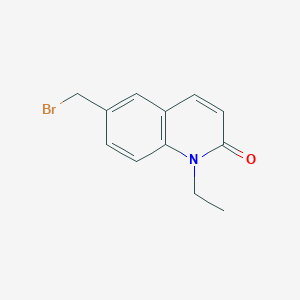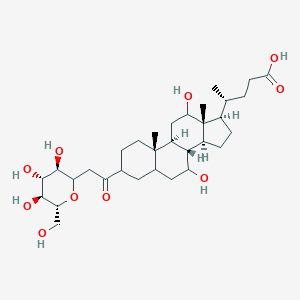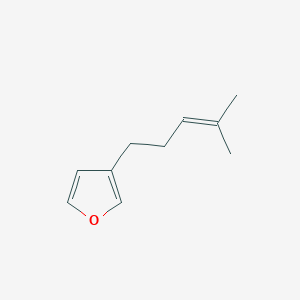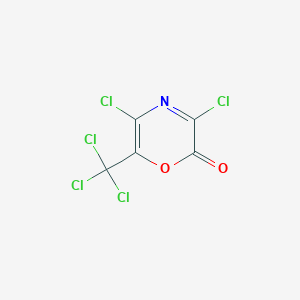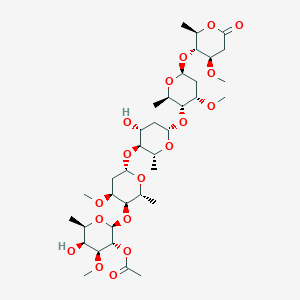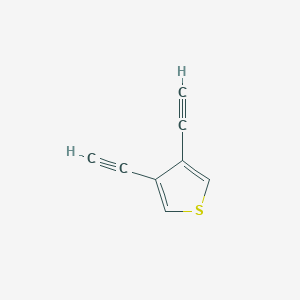
3,4-Diethynylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynylthiophene (DET) is an organic compound with a molecular formula of C8H4S. It is a conjugated molecule that contains a thiophene ring with two ethynyl groups attached at the 3 and 4 positions. DET has been widely studied due to its unique electronic and optical properties, making it a promising material for various applications in the fields of electronics, optoelectronics, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,4-Diethynylthiophene is related to its unique electronic properties. 3,4-Diethynylthiophene is a conjugated molecule that can undergo pi-conjugation, which results in a delocalization of the electrons along the molecule. This delocalization leads to the formation of a stable pi-electron system, which is responsible for the molecule's electronic and optical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3,4-Diethynylthiophene. However, studies have shown that 3,4-Diethynylthiophene has potential as an anti-cancer agent. In one study, 3,4-Diethynylthiophene was found to inhibit the growth of human prostate cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Diethynylthiophene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique electronic and optical properties that make it a promising material for various applications. However, one limitation of 3,4-Diethynylthiophene is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Diethynylthiophene. One potential area of research is the development of new synthesis methods for 3,4-Diethynylthiophene and its derivatives. Another area of research is the exploration of new applications for 3,4-Diethynylthiophene in electronic and optoelectronic devices. Additionally, research on the biochemical and physiological effects of 3,4-Diethynylthiophene could lead to the development of new anti-cancer agents. Overall, 3,4-Diethynylthiophene is a promising compound that has the potential to be used in a variety of fields, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 3,4-Diethynylthiophene can be achieved through various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling. Among these methods, the Sonogashira coupling reaction is the most commonly used method for synthesizing 3,4-Diethynylthiophene. This reaction involves the coupling of a terminal alkyne and an aryl halide in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
3,4-Diethynylthiophene has been extensively studied for its potential applications in electronic and optoelectronic devices. It has been used as a building block for the synthesis of various conjugated polymers and small molecules, which have shown promising properties for use in organic field-effect transistors, solar cells, and light-emitting diodes.
Propiedades
Número CAS |
138354-60-6 |
|---|---|
Nombre del producto |
3,4-Diethynylthiophene |
Fórmula molecular |
C8H4S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
3,4-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H |
Clave InChI |
GPLGBVQMZPWOEX-UHFFFAOYSA-N |
SMILES |
C#CC1=CSC=C1C#C |
SMILES canónico |
C#CC1=CSC=C1C#C |
Sinónimos |
Thiophene, 3,4-diethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



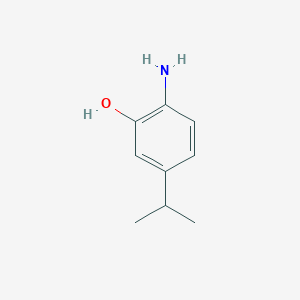

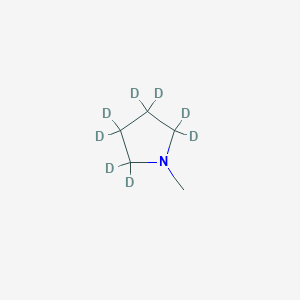
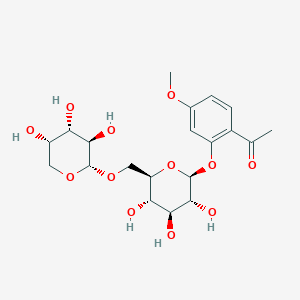
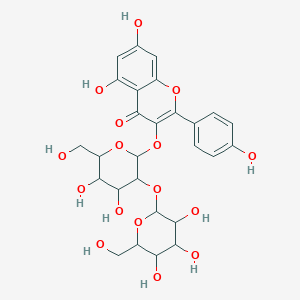
![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
